molecular formula C16H14FN3O4S2 B2654934 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 886954-54-7

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2654934
CAS RN: 886954-54-7
M. Wt: 395.42
InChI Key: ZTNHUVKFRQNQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” is a synthetic compound with the molecular formula C16H14FN3O4S2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H14FN3O4S2. This formula indicates that the compound contains 16 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The exact arrangement of these atoms in the molecule determines its structure.

Scientific Research Applications

Medical Imaging Applications

Peripheral Benzodiazepine Receptor Imaging : Compounds similar to "2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide" have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These receptors are associated with neuroinflammation and the progression of various diseases. Studies have developed positron emission tomography (PET) imaging probes, such as [(11)C]DAA1106 and [(18)F]FEDAA1106, for the visualization of PBR expression in the brain and potentially in cancer diagnostics (Wang et al., 2009).

Anticancer Activity

Inhibition of Cancer Cell Growth : Compounds based on the 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl) scaffold have demonstrated moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. This activity suggests potential applications in the development of new anticancer therapies (Kamal et al., 2011).

Biological Interactions and Mechanisms

VEGF-A Inhibition for Antiproliferative Effect : A series of compounds, including 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides, have been synthesized and shown to exhibit translational VEGF-A inhibition, resulting in promising antiproliferative effects. This suggests a potential pathway through which these compounds could be used to control cell proliferation in various diseases, including cancer (Prashanth et al., 2014).

properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4S2/c1-24-12-4-2-3-11(8-12)18-15(21)9-25-16-19-13-6-5-10(17)7-14(13)26(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNHUVKFRQNQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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